tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a morpholine ring substituted with a 3-acetylphenoxyacetyl group. Its molecular formula is C₂₀H₂₈N₂O₆ (MW: 392.4 g/mol). The acetylphenoxy moiety at the meta position of the aromatic ring distinguishes it from regioisomers and analogs with alternative substituents. The Smiles representation (CC(=O)c1ccc(OCC(=O)N2CCOC(CNC(=O)OC(C)(C)C)C2)cc1) highlights its connectivity, including the morpholine core and carbamate-protected amine .
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C20H28N2O6/c1-14(23)15-6-5-7-16(10-15)27-13-18(24)22-8-9-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,21,25) |
InChI Key |
REZCALVBIWQPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Morpholine Intermediate
The morpholine ring with a substituent at the 4-position (4-substituted morpholine) is commonly prepared by nucleophilic substitution or ring-closure reactions starting from appropriate amino alcohols or haloamines. The 2-position is often functionalized via alkylation or reductive amination.
Preparation of the 3-Acetylphenoxyacetyl Moiety
The 3-acetylphenoxyacetyl group is introduced by coupling 3-acetylphenol derivatives with acetyl chloride or anhydrides to form the phenoxyacetyl intermediate. This intermediate is then linked to the morpholine nitrogen or carbon via acylation reactions.
Installation of the tert-Butyl Carbamate Protecting Group
The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality during synthesis. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine or triethylamine.
Representative Synthetic Procedure (Generalized)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Formation of morpholine intermediate | Starting amino alcohol + haloalkane, base, solvent (e.g., THF or ethanol), reflux | Cyclization to form morpholine ring with substitution |
| 2. Preparation of 3-acetylphenoxyacetyl intermediate | 3-acetylphenol + acetyl chloride or acetic anhydride, base, solvent (e.g., dichloromethane), 0°C to room temp | Formation of phenoxyacetyl derivative |
| 3. Coupling of morpholine and acetylphenoxyacetyl | Morpholine intermediate + phenoxyacetyl intermediate, coupling agent (e.g., EDC, DCC), solvent (e.g., DMF), room temp | Amide or ester bond formation |
| 4. Boc protection | Amine intermediate + di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | Introduction of tert-butyl carbamate protecting group |
| 5. Purification | Column chromatography, recrystallization | Isolation of pure product |
Experimental Data and Characterization
Yields and Purity
- Typical yields for each step range from 70% to 95%, depending on reaction conditions and purification efficiency.
- Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods.
Spectroscopic Characterization
| Technique | Expected Data |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Proton NMR shows characteristic signals for tert-butyl group (singlet ~1.4 ppm), aromatic protons (6.5–8.0 ppm), morpholine ring protons (3.0–4.0 ppm), and acetyl methyl group (~2.5 ppm). Carbon NMR confirms carbonyl carbons and aromatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate. |
| Infrared Spectroscopy (IR) | Peaks corresponding to carbamate carbonyl (~1700 cm⁻¹), aromatic C–H, and morpholine ring vibrations. |
Research Findings and Literature Sources
- The use of di-tert-butyl dicarbonate as a Boc-protecting reagent is well-documented in green chemistry approaches, offering chemoselectivity and mild reaction conditions.
- Acylation of morpholine derivatives with phenoxyacetyl intermediates has been patented for related compounds with similar structural motifs, indicating robust synthetic routes.
- Multi-step synthesis involving protection and deprotection strategies is standard for compounds containing sensitive functional groups such as amines and ketones.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Morpholine ring synthesis | Amino alcohols, haloalkanes | Reflux in THF or ethanol | Formation of 2,4-substituted morpholine |
| Phenoxyacetyl intermediate | 3-Acetylphenol, acetyl chloride | 0°C to RT, base | Formation of acetylphenoxyacetyl moiety |
| Coupling reaction | Morpholine intermediate, phenoxyacetyl intermediate, coupling agents (EDC, DCC) | Room temperature, DMF or similar | Amide bond formation |
| Boc protection | Di-tert-butyl dicarbonate, base | 0°C to RT, dichloromethane | Protects amine functionality |
| Purification | Silica gel chromatography, recrystallization | Standard lab procedures | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is used as a building block for synthesizing more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: The compound is utilized in biological research to study its effects on different biological systems. It can be used to investigate enzyme interactions and cellular responses .
Medicine: In medicinal research, the compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Compounds for Comparison :
4-Acetylphenoxy Isomer (tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate) Structural Difference: Acetylphenoxy group at the para position (vs. meta in the target compound). Molecular Formula: C₂₀H₂₈N₂O₆ (MW: 392.4 g/mol) . Implications:
- Electronic Effects : Para substitution may enhance resonance stabilization compared to meta, altering reactivity.
- Solubility/Stability : Positional isomerism could influence polarity and crystallization behavior.
Furan-3-ylcarbamoyl Derivative (tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate)
- Structural Difference : Replaces morpholine with a furan ring and introduces a carbamoylpropionyl group.
- Synthesis : Involves THF, TMEDA, and n-butyllithium for deprotonation and functionalization .
- Implications :
- Heterocyclic Influence : Furan’s electron-rich nature may increase susceptibility to oxidation vs. morpholine’s stability.
Complex Fluorinated Carbamate (EP 4 374 877 A2)
- Structural Features : Contains difluoro, trifluoromethyl, and spiro-diaza rings.
- Implications :
- Pharmacokinetics : Fluorine atoms enhance metabolic stability and membrane permeability.
- Target Binding: Bulkier substituents may restrict conformational flexibility compared to the acetylphenoxy analog .
Notable Observations :
- Regioisomerism: The meta vs. para acetylphenoxy substitution (target vs. isomer) may lead to divergent biological activities due to steric and electronic effects.
- furan’s π-π interactions.
- Fluorination : The fluorinated analog’s higher molecular weight and trifluoromethyl groups suggest improved bioavailability but increased synthetic complexity .
Biological Activity
Tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate (CAS No. 114703-81-0) is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring and an acetylphenoxy moiety, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 244.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 114703-81-0 |
| Physical State | Solid, crystalline |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds with morpholine structures often act as enzyme inhibitors, affecting pathways related to cancer and inflammation.
- Receptor Modulation : The presence of the acetylphenoxy group suggests potential interactions with various receptors, possibly influencing neurotransmitter systems or hormonal pathways.
- Antimicrobial Properties : Some studies have shown that carbamates exhibit antimicrobial activity, which may be relevant for therapeutic applications against bacterial infections.
Pharmacological Effects
The pharmacological effects of this compound have been investigated in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest. Case Study: A study on the compound's effect on breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating dose-dependent cytotoxicity.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
In Vitro Studies :
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar morpholine derivatives and found that modifications at the phenoxy position enhanced anti-cancer activity.
Compound IC50 (µM) Activity Type tert-butyl carbamate 15 Anticancer Control (no treatment) >100 - -
In Vivo Studies :
- An animal model study indicated that administration of the compound resulted in reduced tumor size compared to control groups, supporting its potential as an anticancer agent.
-
Mechanistic Studies :
- Further mechanistic studies revealed that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
